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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-
fluoro-6-methylpyridine (CAS No. 1227565-50-5). Given the limited availability of public
experimental spectra for this specific compound, this document presents predicted
spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized
experimental protocols for obtaining such data are also provided for reference.

Compound Information

Property Value

IUPAC Name 4-Bromo-2-fluoro-6-methylpyridine
Molecular Formula CeHsBrFN

Molecular Weight 190.01 g/mol

CAS Number 1227565-50-5

Structure (Structure generated based on IUPAC name)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2-fluoro-6-
methylpyridine. These predictions are derived from the analysis of its chemical structure and
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general spectroscopic principles.

Predicted *H NMR Data

The proton NMR spectrum is expected to show signals for the two aromatic protons and the
methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

Chemical Shift

. Coupling
(3, ppm) (in N : _
Multiplicity Constant (J, Integration Assignment
CDCIs, 500
Hz)
MHz)
~7.3-75 Doublet (d) ~2.0-3.0 1H H-5
Doublet of ~2.0-3.0,~1.0-
~7.0-7.2 1H H-3
doublets (dd) 15
~2.5 Singlet (s) - 3H -CHs

Note: The chemical shifts and coupling constants are approximate. The multiplicity of H-3 is
predicted to be a doublet of doublets due to coupling with both the H-5 proton and the fluorine
atom at position 2.

Predicted *C NMR Data

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms
in the pyridine ring and the methyl group. The carbon atoms attached to or near the fluorine
atom will exhibit C-F coupling.
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Chemical Shift (8, ppm) (in CDCls, 125

MH2) Assignment
~163 (d, J = 240-250 Hz) C-2

~158 (d, J = 10-15 Hz) C-6

~140 (d, J = 5-10 Hz) C-3

~125 C-5

~120 (d, J = 20-25 Hz) C-4

~24 -CHs

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-6 are expected
to show coupling with the fluorine atom, resulting in doublets with characteristic coupling
constants.

Predicted IR Data

The infrared spectrum will display characteristic absorption bands for the functional groups
present in the molecule.

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CHs)
C=C and C=N stretching in

1600 - 1450 Strong o ]
pyridine ring

1300 - 1200 Strong C-F stretch

1100 - 1000 Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M+ and M+2
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peaks in approximately 1:1 ratio) is expected for bromine-containing fragments.[1] Predicted
m/z values for various adducts are listed below.[2]

Adduct mlz
[M+H]* 189.96622
[M+Na]* 211.94816
[M-H]- 187.95166
M+NHa4]* 206.99276
[

[M+K]* 227.92210

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluoro-6-
methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

o

Place the NMR tube in the spectrometer's probe.

[¢]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://m.youtube.com/watch?v=MsnxwkMSVPY
https://pubchemlite.lcsb.uni.lu/e/compound/70701055
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acquire the *H NMR spectrum using a standard pulse sequence.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (KBr Pellet Method):

o Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder in a mortar.

o Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to
form a thin, transparent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Record the spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (El) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples.

 lonization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.
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* Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio
(m/z) by a mass analyzer.

¢ Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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